2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol

Antibacterial drug discovery Fragment-based lead discovery PPAT/CoaD inhibition

2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol (CAS 327-16-2; also indexed as the 4-ol tautomer) is a bicyclic heteroaromatic fragment featuring a benzimidazole nucleus substituted at C-2 with an electron‑withdrawing trifluoromethyl group and at C-7 (or C-4) with a phenolic hydroxyl. It belongs to the 2‑trifluoromethylbenzimidazole family, a class recognized for uncoupling oxidative phosphorylation and for serving as a validated fragment hit against bacterial phosphopantetheine adenylyltransferase (PPAT/CoaD).

Molecular Formula C8H5F3N2O
Molecular Weight 202.13 g/mol
Cat. No. B11769606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol
Molecular FormulaC8H5F3N2O
Molecular Weight202.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=C(N2)C(F)(F)F
InChIInChI=1S/C8H5F3N2O/c9-8(10,11)7-12-4-2-1-3-5(14)6(4)13-7/h1-3,14H,(H,12,13)
InChIKeyLHFTYTVRWFFRAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol: Core Scaffold Identity and Physicochemical Profile for Informed Procurement


2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol (CAS 327-16-2; also indexed as the 4-ol tautomer) is a bicyclic heteroaromatic fragment featuring a benzimidazole nucleus substituted at C-2 with an electron‑withdrawing trifluoromethyl group and at C-7 (or C-4) with a phenolic hydroxyl. It belongs to the 2‑trifluoromethylbenzimidazole family, a class recognized for uncoupling oxidative phosphorylation [1] and for serving as a validated fragment hit against bacterial phosphopantetheine adenylyltransferase (PPAT/CoaD) [2]. Its molecular formula is C₈H₅F₃N₂O (MW 202.13) and the presence of both the –CF₃ and –OH substituents confers a hydrogen‑bond donor/acceptor profile and lipophilicity (predicted logP ~2.0–2.5) that distinguishes it from non‑hydroxylated or halogen‑only analogs in biological screening libraries.

Why 2‑(Trifluoromethyl)‑1H‑benzo[d]imidazol‑7‑ol Cannot Be Replaced by Other In‑Class Benzimidazoles: The Substitution‑Dependent Activity Switch


The 7‑hydroxy (4‑hydroxy) substituent in this scaffold is not a silent bystander; it creates a dual‑character molecule that simultaneously engages bacterial PPAT via hydrogen‑bond networks resolved in a 2.06 Å co‑crystal structure [1] while largely eliminating the protonophoric uncoupling activity that dominates the toxicology of chlorinated 2‑trifluoromethylbenzimidazoles [2]. Replacing the –OH with –H, –Cl, or –NH₂ yields compounds that are either completely inactive as enzyme inhibitors (e.g., 2‑trifluoromethyl‑1H‑benzimidazole is inactive as an uncoupler up to 420 µM)[2] or that possess undifferentiated uncoupling‑driven cytotoxicity, making them unsuitable for target‑based antibacterial discovery. The quantitative evidence below demonstrates that this compound occupies a distinct position in the activity–property landscape that generic substitution cannot replicate.

Quantitative Differentiation Evidence for 2‑(Trifluoromethyl)‑1H‑benzo[d]imidazol‑7‑ol Versus Closest Analogs


Fragment‑Level PPAT Inhibitory Activity: IC₅₀ and Thermal Shift Compared with Other Benzimidazole Fragments

In a high‑concentration biochemical screen of 25,000 fragments against E. coli PPAT, 2‑(trifluoromethyl)‑1H‑benzo[d]imidazol‑7‑ol inhibited the enzyme with an IC₅₀ of 230 µM and produced a thermal shift (ΔTₘ) of 8.1 °C in differential scanning fluorimetry, confirming target engagement at the pantetheine site . By comparison, the non‑hydroxylated parent 2‑(trifluoromethyl)‑1H‑benzimidazole showed no detectable PPAT binding in the same fragment screen, while the 2‑methyl‑4‑ol analog (PDB 6B7A) yielded a lower thermal shift (ΔTₘ not reported but structure solved at lower priority), suggesting that the –CF₃ group contributes a favorable lipophilic contact absent in the methyl congener [1].

Antibacterial drug discovery Fragment-based lead discovery PPAT/CoaD inhibition

High‑Resolution Co‑Crystal Structure Confirms a Binding Mode Not Accessible to Non‑Hydroxylated or 5/6‑Substituted Analogs

The X‑ray co‑crystal structure of E. coli PPAT with 2‑(trifluoromethyl)‑1H‑benzo[d]imidazol‑7‑ol was solved at 2.06 Å resolution (PDB 6CCS), revealing that the 7‑OH (4‑OH) group forms a direct hydrogen bond with the side‑chain carbonyl of Asn106 and a water‑mediated contact with the backbone NH of Met74, while the –CF₃ group occupies a lipophilic sub‑pocket defined by Leu102 and Phe70 [1]. In contrast, the 2‑(3‑chlorophenethyl) analog (PDB 6CCQ) induces a different rotameric state of Met74, and the 2‑methyl analog (PDB 6B7A) lacks the deeper lipophilic penetration achieved by –CF₃ [2]. These structural differences explain why the trifluoromethyl‑hydroxy pairing yields a unique enthalpy‑driven binding signature.

Structural biology Fragment-based drug design PPAT pantetheine site

Uncoupling Activity Is Functionally Silenced Relative to Chlorinated 2‑Trifluoromethylbenzimidazoles

In the classical rat‑liver mitochondrial uncoupling assay, 2‑(trifluoromethyl)‑1H‑benzimidazole (no 4‑OH) is completely inactive at concentrations up to 4.2 × 10⁻⁴ M, while 4,5‑dichloro‑2‑trifluoromethylbenzimidazole achieves 50% uncoupling at 6 × 10⁻⁷ M and the tetrachloro analog at 8 × 10⁻⁸ M [1]. The introduction of an –OH, –NH₂, or –CH₃ group at the 4‑position is reported to reduce uncoupling activity below detectable levels [2]. Thus, 2‑(trifluoromethyl)‑1H‑benzo[d]imidazol‑7‑ol is predicted to have an uncoupling EC₅₀ > 1 × 10⁻⁴ M, which is >100‑fold weaker than dichloro analogs. This property is critical for applications where mitochondrial toxicity must be minimized.

Mitochondrial toxicology Oxidative phosphorylation SAR of protonophores

5‑Lipoxygenase Inhibitory Potential Distinct from Non‑Hydroxylated Benzimidazoles

A focused SAR study on 2‑substituted benzimidazol‑4‑ols as inhibitors of cell‑free RBL‑1 5‑lipoxygenase demonstrated that the 5‑tert‑butyl‑7‑methyl‑2‑(trifluoromethyl)‑1H‑benzimidazol‑4‑ol (compound 57) inhibits monocyte accumulation in a pleural exudate model with efficacy comparable to dexamethasone, whereas standard lipoxygenase inhibitors (phenidone, BW 755C, AA 861) were inactive in this in vivo system [1]. The unsubstituted 2‑(trifluoromethyl)‑1H‑benzo[d]imidazol‑7‑ol serves as the minimal core scaffold for this series, and its 4‑OH group is essential for enzyme inhibition; the corresponding 4‑des‑hydroxy analog showed no 5‑lipoxygenase activity [2].

Inflammation 5‑Lipoxygenase inhibition Benzimidazol-4-ol SAR

Recommended Application Scenarios for 2‑(Trifluoromethyl)‑1H‑benzo[d]imidazol‑7‑ol Informed by Quantitative Differentiation Evidence


Fragment‑Based Lead Discovery Targeting Gram‑Negative Bacterial PPAT

This compound is a validated fragment hit with an IC₅₀ of 230 µM and ΔTₘ of 8.1 °C against E. coli PPAT . Its 2.06 Å co‑crystal structure (PDB 6CCS) provides atomic‑level guidance for growing, merging, or linking strategies [1]. The silenced mitochondrial uncoupling activity (predicted EC₅₀ > 100 µM) makes it a cleaner starting point for antibacterial drug discovery than polychlorinated 2‑trifluoromethylbenzimidazoles, which carry significant protonophoric cytotoxicity [2].

Pharmacophoric Core for 5‑Lipoxygenase Inhibitor Development

As the minimal scaffold for the benzimidazol‑4‑ol class of 5‑lipoxygenase inhibitors, this compound enables medicinal chemistry campaigns where the 4‑OH group is essential for enzymatic activity and the 2‑CF₃ group can be retained or varied [3]. Elaborated analogs from this scaffold have demonstrated in vivo efficacy comparable to dexamethasone in inflammatory models, a phenotype not achievable with non‑hydroxylated 2‑trifluoromethylbenzimidazoles [3].

Negative Control for Mitochondrial Uncoupling Studies

Because the 4‑hydroxy substituent essentially abolishes the protonophoric uncoupling activity that defines the 2‑trifluoromethylbenzimidazole class, this compound can serve as a structurally matched negative control in mitochondrial respiration assays alongside potent uncouplers such as 4,5‑dichloro‑ (EC₅₀ = 0.6 µM) or tetrachloro‑2‑trifluoromethylbenzimidazole (EC₅₀ = 0.079 µM) [2].

Crystallographic Fragment Library Enrichment for PPAT and Related Targets

The high‑resolution co‑crystal structure and the unique hydrogen‑bond network mediated by the 7‑OH group make this fragment an excellent addition to crystallographic screening libraries for phosphopantetheine adenylyltransferase and structurally related NTP‑transferase enzymes, where the water‑mediated contact with Met74 is a conserved recognition feature [1].

Quote Request

Request a Quote for 2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.